Product packaging for 4-(3-Methoxyphenyl)isoindoline(Cat. No.:)

4-(3-Methoxyphenyl)isoindoline

Cat. No.: B8155231
M. Wt: 225.28 g/mol
InChI Key: NIXRXOQAMQOXPF-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)isoindoline is a chemical compound based on the privileged isoindoline heterocyclic scaffold, a bicyclic framework where a benzene ring is fused with a five-membered nitrogen-containing pyrrolidine ring . This core structure is recognized as a "privileged structure" in medicinal chemistry because its derivatives frequently exhibit a wide and diverse range of biological activities . Researchers value this scaffold for developing novel bioactive molecules, as substituted isoindolines are present in numerous pharmaceutical compounds and natural products . While the specific research applications and mechanism of action for this compound require further investigation by the researcher, analogs of this scaffold are found in several approved drugs. These drugs are used for indications including multiple myeloma, inflammation, hypertension, and obesity, demonstrating the high research value of the isoindoline core . The presence of the methoxyphenyl substituent at the 4-position makes this compound a versatile intermediate for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic areas. Applications: This product is intended for research and development purposes in laboratory settings only. It shows potential for use as a key synthetic intermediate in the discovery and development of new pharmaceutical agents, agrochemicals, and other biologically active molecules. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B8155231 4-(3-Methoxyphenyl)isoindoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-13-6-2-4-11(8-13)14-7-3-5-12-9-16-10-15(12)14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXRXOQAMQOXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC3=C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 3 Methoxyphenyl Isoindoline

Historical and Current Paradigms for Isoindoline (B1297411) Ring System Construction

The synthesis of the isoindoline core has evolved significantly over the years, with a variety of methods being developed to access this important heterocyclic system. Traditionally, the construction of isoindolines often involved the amination of α,α'-dihalo-o-xylenes with primary amines. leah4sci.com This classical approach, while effective, can be limited by the availability of the starting materials and the harshness of the reaction conditions.

Modern synthetic chemistry has introduced a plethora of more sophisticated and efficient methods. Transition metal-catalyzed reactions have become a cornerstone in heterocyclic synthesis, and the construction of isoindolines is no exception. Palladium-catalyzed processes, for instance, have been employed in the C-H activation and carbonylation of benzylamines to furnish isoindolinone precursors, which can then be reduced to the corresponding isoindolines. derpharmachemica.com Ruthenium catalysts have also been utilized in the cyclization of N-substituted benzamides with allylic alcohols to yield 3-substituted isoindolinones. googleapis.com

Another contemporary approach involves cascade reactions, where multiple bond-forming events occur in a single pot. For example, a cascade Heck-aza-Michael strategy has been developed for the synthesis of unique isoindoline-containing tricyclic sultams. acs.org Furthermore, visible-light-mediated methods are emerging as a green and mild alternative for isoindoline synthesis. nih.gov

The reduction of readily available isoindolinones or phthalimides is also a widely used strategy. Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly employed for this transformation. mdpi.comrsc.org

Directed Synthesis of 4-(3-Methoxyphenyl)isoindoline

The synthesis of the specifically substituted this compound requires a targeted approach that allows for the precise introduction of the 3-methoxyphenyl (B12655295) group at the C4 position of the isoindoline ring.

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The core idea of retrosynthesis is to work backward from the target molecule to identify simpler, commercially available starting materials. leah4sci.comchemistry.coachjournalspress.com

One logical disconnection is the C-N bond of the isoindoline ring, leading to a 1,2-bis(halomethyl)benzene derivative and an amine. However, a more convergent approach involves disconnecting the C4-aryl bond. This points towards a Suzuki or other palladium-catalyzed cross-coupling reaction as a key step, starting from a 4-halo-isoindoline derivative and a (3-methoxyphenyl)boronic acid.

Alternatively, a disconnection of the isoindoline ring itself can lead to a substituted 2-aminomethylbenzyl alcohol, which can be cyclized. A more practical approach, however, often starts with a pre-functionalized benzene (B151609) ring. For instance, a plausible retrosynthesis could begin with a 2-bromo-3'-methoxybiphenyl (B8345473) derivative, which can be elaborated to form the isoindoline ring.

A common and effective strategy for constructing substituted isoindolines involves the cyclization of an appropriately substituted precursor. For this compound, a key precursor could be a derivative of 2-formylbenzoic acid or phthalic anhydride (B1165640) bearing a 3-methoxyphenyl group at the 3-position.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Reduction| B(4-(3-Methoxyphenyl)isoindolin-1-one);
    B -->|Cyclization| C(2-(Aminomethyl)-3-(3-methoxyphenyl)benzoic acid);
    C -->|Functional Group Interconversion| D(2-Cyano-3-(3-methoxyphenyl)benzoic acid);
    D -->|Suzuki Coupling| E{2-Bromo-6-cyanobenzoic acid + (3-Methoxyphenyl)boronic acid};

This diagram illustrates a possible retrosynthetic route to this compound, starting from simpler precursors.

The successful synthesis of this compound hinges on the careful optimization of reaction conditions and the selection of an appropriate catalyst for the key bond-forming steps. For instance, in a Suzuki coupling approach to form the C4-aryl bond, the choice of palladium catalyst, ligand, base, and solvent is critical.

Parameter Options Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst loading and activity are key.
Ligand PPh₃, SPhos, XPhosLigand choice influences reaction efficiency and scope.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Base strength and solubility can affect the reaction rate.
Solvent Toluene (B28343), Dioxane, DMFSolvent polarity and boiling point are important factors.

This interactive table outlines key parameters for optimizing a Suzuki cross-coupling reaction.

Similarly, for the cyclization step to form the isoindoline ring, conditions such as temperature, reaction time, and the choice of reducing agent (if applicable) must be fine-tuned to maximize the yield and purity of the product.

The synthesis of chiral isoindolines is of significant interest due to their potential applications in medicinal chemistry. While this compound itself is achiral, the introduction of a substituent at the C1 or C3 position would create a stereocenter. Several strategies have been developed for the stereoselective synthesis of isoindoline derivatives.

One approach involves the use of chiral auxiliaries. For example, chiral N-tert-butylsulfinyl-isoindolinones can be alkylated with high diastereoselectivity. google.com The subsequent removal of the chiral auxiliary provides enantiomerically enriched 3-substituted isoindolinones, which can be reduced to the corresponding isoindolines.

Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. For instance, organocatalytic Michael additions to isatylidene malononitriles have been used to create 3,3'-bisindolines with high diastereoselectivity. nih.gov While not directly applicable to the synthesis of this compound, these methods highlight the potential for developing stereoselective routes to related structures.

Furthermore, palladium-catalyzed reactions involving chiral ligands can be employed to achieve enantioselective transformations. rsc.org

Derivatization and Functionalization Strategies of the this compound Core

The this compound core provides a versatile platform for further derivatization, allowing for the fine-tuning of its physicochemical and biological properties.

The secondary amine of the isoindoline ring is a prime site for functionalization. N-substitution reactions can be used to introduce a wide variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Common N-alkylation reactions can be performed using alkyl halides in the presence of a base. N-arylation can be achieved through Buchwald-Hartwig amination. Acylation with acyl chlorides or anhydrides provides the corresponding N-amides. These modifications can have a profound impact on the molecule's properties. For example, the introduction of an electron-withdrawing group on the nitrogen atom can decrease the basicity of the amine and alter its hydrogen bonding capabilities.

Reaction Type Reagents Product
N-AlkylationR-X (X = Cl, Br, I), BaseN-Alkyl-4-(3-methoxyphenyl)isoindoline
N-ArylationAr-X, Pd catalyst, Ligand, BaseN-Aryl-4-(3-methoxyphenyl)isoindoline
N-AcylationRCOCl or (RCO)₂O, BaseN-Acyl-4-(3-methoxyphenyl)isoindoline
N-SulfonylationRSO₂Cl, BaseN-Sulfonyl-4-(3-methoxyphenyl)isoindoline

This interactive table summarizes common N-substitution reactions for the derivatization of the isoindoline core.

The synthesis of various N-substituted isoindoline-1,3-diones has been reported, showcasing the versatility of modifying the nitrogen atom within the isoindoline framework. nih.govmdpi.com These strategies can be directly applied to this compound to generate a library of derivatives for further investigation.

Modifications of the Phenyl and Methoxyphenyl Moieties

The ability to selectively modify the peripheral aromatic rings of this compound is crucial for developing analogues and probing structure-activity relationships. Synthetic strategies often accommodate substitutions on both the phenyl and methoxyphenyl groups by employing appropriately functionalized precursors.

Key approaches for these modifications include:

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups. A general strategy might involve preparing a halogenated (e.g., bromo- or iodo-) isoindoline core, which can then be coupled with a desired (3-methoxyphenyl)boronic acid derivative. Conversely, a 4-bromo-isoindoline precursor could be coupled with various arylboronic acids to modify the phenyl substituent. A study on the synthesis of dibenzo[e,g]isoindol-1-ones demonstrated the utility of Suzuki-Miyaura cross-coupling to introduce different aryl groups at the C4 position of a pyrrolin-2-one ring, a strategy adaptable to the isoindoline skeleton. acs.org

Pictet-Spengler Reaction: This reaction, which forms a tetrahydroisoquinoline ring through the cyclization of a β-arylethylamine with an aldehyde or ketone, can be adapted for isoindoline synthesis. jst.go.jpwikipedia.org By starting with a substituted phenethylamine (B48288) derivative and a functionalized benzaldehyde, one can introduce a variety of substituents onto the final aromatic rings. For instance, using a substituted 3-methoxybenzaldehyde (B106831) in a reaction with a suitable amine precursor would directly incorporate modifications on the methoxyphenyl ring. whiterose.ac.uk

Condensation Reactions: The synthesis of related isoindolinone structures often involves the condensation of a phthalic anhydride derivative with a primary amine. mdpi.comacs.org To create diversity in the methoxyphenyl moiety of a target molecule like 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone, various substituted anilines can be used as starting materials. nih.gov This principle can be extended to the synthesis of this compound by selecting appropriately substituted precursors that lead to the desired isoindoline core rather than an isoindolinone.

The table below illustrates how different starting materials can be used to generate analogues of this compound with modified aromatic moieties.

Table 1: Precursor-Based Modification Strategies

Desired Modification Location General Strategy Precursor 1 Example Precursor 2 Example Resulting Moiety
Phenyl Ring Suzuki Coupling 4-Bromo-isoindoline (4-Fluorophenyl)boronic acid 4-(4-Fluorophenyl)isoindoline
Methoxyphenyl Moiety Pictet-Spengler 2-Phenylethylamine 3,5-Dimethoxybenzaldehyde 4-(3,5-Dimethoxyphenyl)isoindoline

Annulation and Ring-Fusion Chemistry Involving the Isoindoline Skeleton

Annulation and ring-fusion reactions build upon the core this compound structure to create complex, polycyclic systems. These methods are essential for accessing novel chemical space and developing compounds with rigidified three-dimensional structures.

Notable ring-fusion strategies include:

Diels-Alder Reaction: The isoindoline nucleus can be part of a diene or dienophile, participating in [4+2] cycloaddition reactions to form new six-membered rings. A recent study detailed the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives through a Diels-Alder reaction between a styryl-chromene (diene) and an N-substituted maleimide (B117702) (dienophile). rsc.orgnih.gov This approach can be envisioned for this compound, where the isoindoline nitrogen is functionalized with a dienophilic group, allowing it to react with a suitable diene to construct a fused-ring system.

Intramolecular C-H Annulation: Modern catalytic methods enable the direct functionalization of C-H bonds to form new rings. For example, a strategy has been developed for the α-C–H/N–H annulation of cyclic amines to construct fused imidazole (B134444) rings. nih.gov Applying this logic, a this compound derivative could undergo a directed C-H activation and subsequent cyclization to build an additional heterocyclic ring onto its framework.

Spirocyclization: Instead of fusing a ring along one of the bonds of the isoindoline core, spirocyclization creates a new ring system sharing a single atom. A Ruthenium(II) catalyzed reaction between isoquinolones and N-substituted maleimides has been shown to produce isoindolo-isoquinolone spiro-compounds through aza-Michael reaction pathways. wiley.com This type of transformation could be adapted to create spirocyclic derivatives at a suitable position on the this compound scaffold.

The following table summarizes various annulation reactions applicable to the isoindoline skeleton.

Table 2: Annulation and Ring-Fusion Reactions

Reaction Type Reactant 1 (Isoindoline-based) Reactant 2 Catalyst/Conditions Fused Ring System
Diels-Alder Cycloaddition N-Maleimido-isoindoline 2,3-Dimethyl-1,3-butadiene Heat Fused cyclohexene
C-H/N-H Annulation α-Substituted Isoindoline Tosyl isocyanide (TosMIC) Base (DBU) Fused imidazole

Exploration of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org The synthesis of isoindoline and its derivatives presents several opportunities to apply these principles.

Key green chemistry explorations include:

Use of Benign and Recyclable Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include the use of water, supercritical fluids, or biodegradable solvents like glycerol (B35011). The synthesis of N-arylphthalimides, precursors to isoindolines, has been successfully demonstrated using deep eutectic solvents (DES) and glycerol as the reaction media, which are non-toxic, biodegradable, and recyclable. researchgate.net

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent altogether can significantly reduce waste and simplify product purification. One-pot, solvent-free multicomponent reactions, often accelerated by microwave irradiation, provide a rapid and efficient pathway to complex heterocyclic structures, including isoindoline-1,3-dione derivatives. imist.maresearchgate.net These methods reduce reaction times from hours to minutes and often lead to higher yields.

Catalytic Hydrogenation: The reduction of phthalonitrile (B49051) or related precursors using catalytic hydrogenation is a clean method for producing the isoindoline core. google.com This process is highly atom-economical, with molecular hydrogen being the reducing agent and water as the typical byproduct. The use of heterogeneous catalysts like Platinum on carbon (Pt/C) allows for easy separation and recycling of the catalyst. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Reactions like catalytic hydrogenation and certain cycloadditions exhibit high atom economy. In contrast, classical methods that use stoichiometric reagents and generate significant waste (e.g., protecting group strategies) are less desirable from a green chemistry perspective.

The table below outlines potential green alternatives to traditional synthetic methods for isoindoline synthesis.

Table 3: Green Chemistry Approaches in Isoindoline Synthesis

Green Principle Traditional Method Green Alternative Advantages
Benign Solvents Reaction in toluene or DMF Reaction in glycerol or deep eutectic solvent (DES) researchgate.net Reduced toxicity, biodegradability, recyclability.
Energy Efficiency Refluxing for several hours Microwave-assisted synthesis imist.maresearchgate.net Drastically reduced reaction times, often higher yields.
Waste Reduction Use of stoichiometric reducing agents (e.g., LiAlH4) Catalytic hydrogenation with H2 google.comresearchgate.net High atom economy, recyclable catalyst, water as byproduct.

Advanced Spectroscopic and Structural Characterization of 4 3 Methoxyphenyl Isoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-Methoxyphenyl)isoindoline, including the connectivity of its atoms and their spatial relationships.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

The spectrum can be divided into three main regions: the aliphatic protons of the isoindoline (B1297411) ring, the aromatic protons of the isoindoline benzene (B151609) ring, and the aromatic protons of the 3-methoxyphenyl (B12655295) substituent.

Isoindoline Aliphatic and Amine Protons: The two methylene (B1212753) groups (C1-H₂ and C3-H₂) of the isoindoline ring are expected to appear as singlets or narrowly split multiplets around 4.0-4.5 ppm. Their chemical equivalence depends on the rate of nitrogen inversion and rotation around the C4-C(aryl) bond. The secondary amine (N-H) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, generally expected in the 2.0-4.0 ppm range.

Isoindoline Aromatic Protons: The isoindoline core has three aromatic protons (H-5, H-6, H-7). H-7, being ortho to the C4-aryl bond, would likely be a doublet. H-5, also ortho to a carbon substituent, would be a doublet as well. H-6 would appear as a triplet or doublet of doublets, coupled to both H-5 and H-7. These protons are expected to resonate in the typical aromatic region of 7.0-7.5 ppm.

3-Methoxyphenyl Protons: This ring system has four aromatic protons and a methoxy (B1213986) group. The methoxy (O-CH₃) protons will produce a sharp singlet at approximately 3.8 ppm. The aromatic protons (H-2', H-4', H-5', H-6') will show characteristic splitting patterns based on their positions relative to the methoxy and isoindoline substituents, appearing in the 6.8-7.3 ppm range.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H2.0 - 4.0br sN/A
C1-H₂, C3-H₂4.0 - 4.5sN/A
O-CH₃~3.8sN/A
H-2'6.8 - 7.0d or t~2.0
H-4'6.8 - 7.0dd~8.0, 2.0
H-6'7.0 - 7.2d~8.0
H-5'7.2 - 7.4t~8.0
H-5, H-6, H-77.0 - 7.5m-

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton. The aliphatic carbons of the isoindoline ring (C1 and C3) are expected to resonate in the range of 50-60 ppm. The methoxy carbon (O-CH₃) will appear at a similar downfield position, typically around 55 ppm. libretexts.org

The aromatic region will be more complex, showing signals for the eight distinct aromatic carbons. The carbon attached to the oxygen (C-3') will be the most downfield of the methoxyphenyl ring carbons (around 160 ppm), while the carbon attached to the nitrogen (C-3a, C-7a) will also be significantly downfield. The remaining aromatic carbons will appear between 110-145 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

¹⁵N NMR spectroscopy, while less common, would show a single resonance for the nitrogen atom in the isoindoline ring. For a secondary amine in a five-membered heterocyclic ring, this signal would be expected in the range of -300 to -350 ppm relative to nitromethane. ipb.pt

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C350 - 60
O-CH₃~55
Aromatic CHs110 - 130
Aromatic Quaternary C130 - 145
C-3' (C-O)~160

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on both the isoindoline (H-5/H-6, H-6/H-7) and methoxyphenyl (H-4'/H-5', H-5'/H-6') rings, confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the O-CH₃ protons at ~3.8 ppm to the carbon at ~55 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. It would show correlations between the C1/C3 protons and the aromatic carbons of the isoindoline ring (C4, C7a). Most importantly, HMBC would provide the definitive link between the two ring systems, showing a correlation from the isoindoline H-5 proton to the C4 carbon, and from the methoxyphenyl H-2' and H-6' protons to the C4 carbon of the isoindoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY would show through-space correlations between the isoindoline H-5 proton and the methoxyphenyl H-2' proton, confirming their proximity and providing information about the preferred rotational conformation around the C4-C1' bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule. IR and Raman spectroscopy are complementary techniques that obey different selection rules.

The IR spectrum is expected to show a characteristic sharp, medium-intensity absorption band for the secondary amine N-H stretch in the 3350-3310 cm⁻¹ range. pressbooks.puborgchemboulder.comspectroscopyonline.com Other significant bands would include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption due to the asymmetric C-O-C stretching of the methoxy group is expected around 1250 cm⁻¹. nist.gov A broad N-H wagging vibration may also be observed between 910-665 cm⁻¹. orgchemboulder.com

The Raman spectrum would also show the aromatic C-H and C=C stretching modes. The symmetric "ring breathing" modes of the substituted benzene rings would likely give rise to strong signals, which are often weak in the IR spectrum. The methoxy group vibrations would also be observable. researchgate.net

Predicted Vibrational Spectroscopy Data

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3350 - 33103350 - 3310Medium (IR), Weak (Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000Medium
Aliphatic C-H Stretch3000 - 28503000 - 2850Medium
Aromatic C=C Stretch1610 - 14501610 - 1450Strong to Medium
Asymmetric C-O-C Stretch (Aryl)1275 - 1200ObservableStrong (IR)
N-H Wag910 - 665Not prominentBroad, Strong (IR)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org

For this compound (C₁₅H₁₅NO), the molecular weight is 225.29 g/mol . The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺˙) peak at m/z = 225.

The fragmentation pathway would likely be dominated by cleavages characteristic of both isoindoline and methoxy-substituted aromatic compounds.

Alpha-Cleavage: A common pathway for amines is the loss of a hydrogen atom adjacent to the nitrogen, leading to a stable iminium ion. For isoindoline, this typically results in a strong [M-H]⁺ peak. nih.gov In this case, a fragment at m/z = 224 would be expected.

Benzylic Cleavage: The isoindoline ring can undergo cleavage to lose fragments, though the bicyclic structure provides some stability.

Loss of Methoxy Group: Fragmentation of the methoxyphenyl moiety is common. A primary loss would be that of a methyl radical (•CH₃) to give an ion at m/z = 210. Subsequent loss of carbon monoxide (CO) from this ion could produce a fragment at m/z = 182.

Cleavage of the C-C bond: The bond connecting the two aromatic systems could cleave, leading to ions corresponding to the isoindoline cation (m/z 118) or the methoxyphenyl cation (m/z 107).

Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment Identity
225[M]⁺˙ (Molecular Ion)
224[M-H]⁺
210[M-CH₃]⁺
182[M-CH₃-CO]⁺
118[C₈H₈N]⁺ (Isoindoline fragment)
107[C₇H₇O]⁺ (Methoxyphenyl fragment)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, the calculated exact mass for the molecular ion [M+H]⁺ (C₁₅H₁₆NO⁺) is 226.1226. An experimental HRMS measurement matching this value would provide definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Probing

Upon ionization, typically through electrospray ionization (ESI) or electron impact (EI), the molecular ion of this compound would be generated. In an MS/MS experiment, this molecular ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through several key pathways:

Cleavage of the Isoindoline Ring: The isoindoline core could undergo ring-opening followed by fragmentation. This might involve the loss of small neutral molecules such as ethylene (B1197577) (C2H4) or ammonia (B1221849) (NH3), leading to characteristic fragment ions.

Fragmentation of the Methoxyphenyl Group: The bond between the isoindoline core and the 3-methoxyphenyl group could cleave, resulting in ions corresponding to each of these moieties. The methoxyphenyl cation would be a prominent fragment. Further fragmentation of the methoxyphenyl ion could involve the loss of a methyl radical (•CH3) to form a phenoxy cation, or the loss of formaldehyde (B43269) (CH2O).

Benzylic Cleavage: Cleavage at the benzylic position (the C-N bond of the isoindoline ring) is a common fragmentation pathway for such structures, leading to the formation of a stable tropylium-like ion from the aromatic portion of the isoindoline.

A hypothetical fragmentation scheme for this compound is presented below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPutative Fragment Structure
[M+H]+[M+H - NH3]+Ammonia (NH3)Ion resulting from the loss of the amino group from the isoindoline ring.
[M+H]+[C7H7O]+Isoindoline moietyMethoxyphenyl cation.
[C7H7O]+[C6H5O]+Methyl radical (•CH3)Phenoxy cation.
[M+H]+[M+H - C8H9N]+3-Methoxyphenyl groupIsoindoline cation.

This predictive analysis provides a foundational understanding of the molecule's stability and the lability of its various chemical bonds under mass spectrometric conditions.

X-ray Crystallography for Solid-State Structural Analysis

To provide a detailed analysis of the solid-state structure, data from the closely related compound, 4-N-phenylisoindolinone , will be used as a representative model. The crystallographic data for this analog offers valuable insights into the bond lengths, angles, intermolecular interactions, and conformational preferences that could be expected for this compound. researchgate.net

Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Dihedral Angles

Single crystal X-ray diffraction of 4-N-phenylisoindolinone reveals a monoclinic crystal system with the space group P121/n1. researchgate.net The analysis provides precise measurements of the molecular geometry.

Table of Crystallographic Data for 4-N-phenylisoindolinone researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P121/n1
a (Å) 5.925(4)
b (Å) 7.556(2)
c (Å) 23.11(1)
β (°) 94.67(5)
Volume (ų) 1031.3

| Z | 4 |

The bond lengths within the isoindolinone core and the attached phenyl ring are within expected ranges. For instance, the N1—C11 bond length is reported as 1.421(3) Å. researchgate.net The sum of the angles around the nitrogen atom (N1) is 359.1°, indicating a slightly distorted sp2-hybridized state. researchgate.net A key dihedral angle is that between the phenyl ring and the isoindolinone plane, which is 9.4(1)°. This near co-planarity suggests the possibility of π-interaction between the two ring systems. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Packing Motifs

The crystal packing of 4-N-phenylisoindolinone is influenced by a variety of intermolecular interactions. While the provided abstract does not detail specific hydrogen bonds or π-π stacking interactions, the near co-planar arrangement of the phenyl and isoindolinone rings suggests that π-π stacking interactions are likely a significant contributor to the crystal packing. researchgate.net These interactions would involve the overlapping of the π-orbitals of adjacent aromatic rings, leading to an energetically favorable arrangement.

Conformational Analysis and Tautomerism in the Crystalline State

The conformation of 4-N-phenylisoindolinone in the crystalline state is characterized by the near co-planar arrangement of the phenyl and isoindolinone moieties. researchgate.net This suggests a relatively rigid conformation in the solid state, likely influenced by the electronic interactions between the aromatic systems. For this compound, the isoindoline ring can adopt different conformations, such as an envelope or a twisted conformation. The specific conformation in the crystal would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Tautomerism is not expected to be a significant feature for this compound in the crystalline state. The isoindoline ring system is stable in its depicted form. While lactam-lactim tautomerism can occur in isoindolinone systems, the isoindoline core of the target compound lacks the carbonyl group necessary for this type of tautomerism. Therefore, the molecule is expected to exist predominantly in a single tautomeric form within the crystal lattice.

Scientific studies often focus on derivatives of isoindoline, such as isoindoline-1,3-diones or other substituted analogs, which possess different electronic and structural properties. While computational methods like Density Functional Theory (DFT) are frequently applied to these related compounds, the specific results and data tables for this compound are not available.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings that strictly adheres to the provided outline for the specified compound.

Computational and Theoretical Investigations of 4 3 Methoxyphenyl Isoindoline

Elucidation of Reaction Mechanisms Through Computational Transition State Analysis

Insights into Regioselectivity and Stereoselectivity

Computational chemistry offers profound insights into the regioselectivity and stereoselectivity of chemical reactions, providing a framework for predicting and understanding reaction outcomes. While specific computational studies focusing exclusively on the synthesis of 4-(3-methoxyphenyl)isoindoline are not extensively detailed in publicly available literature, theoretical investigations of related isoindoline (B1297411), isoindolinone, and other heterocyclic systems establish the principles that govern these selective processes.

Theoretical models, often employing Density Functional Theory (DFT), are utilized to map potential energy surfaces of reaction pathways. These calculations can determine the activation energies for the formation of different regioisomers. For instance, in cycloaddition reactions that could lead to the isoindoline core, computational analysis can predict which of the possible isomeric products is kinetically or thermodynamically favored. mdpi.com Factors such as electrostatic potential maps and frontier molecular orbital (FMO) analysis help rationalize the observed or predicted regioselectivity by examining the electronic interactions between reacting molecules.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also effectively modeled. In the synthesis of substituted isoindolinones and related heterocycles, computational studies can elucidate the origins of diastereoselectivity or enantioselectivity. For reactions involving chiral auxiliaries or catalysts, molecular modeling can map the transition state assemblies. researchgate.net These models reveal the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or π-stacking—between the substrate and the chiral entity that lower the energy of the pathway leading to the major stereoisomer. For example, studies on the synthesis of similarly complex heterocyclic systems like tetrahydroquinolines have used computational analysis to confirm high diastereoselectivity, showing that substituents preferentially adopt pseudo-equatorial positions in a stable half-chair conformation to minimize steric strain, unequivocally defining the relative stereochemistry of the product. scielo.org.co Such insights are crucial for the rational design of synthetic routes to produce enantiomerically pure compounds. rsc.org

Molecular Modeling and Docking Studies for Molecular Target Interactions (focused on binding modes)

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. For this compound and its derivatives, docking studies simulate the placement of the ligand within the binding site of a target protein, predicting the most stable binding conformation and estimating the strength of the interaction.

The isoindoline scaffold is a recognized pharmacophore present in numerous biologically active compounds. beilstein-journals.org Consequently, molecular modeling studies on various isoindoline, isoindolinone, and isoindoline-1,3-dione derivatives have been conducted against a range of protein targets, including enzymes like kinases, dehydrogenases, and gyrases. mdpi.comnih.govnih.gov These computational analyses reveal that the isoindoline core often serves as a crucial anchor, positioning the substituent groups to engage in specific and favorable interactions with amino acid residues in the protein's active site.

Ligand-protein interaction profiling is a detailed computational analysis that characterizes the non-covalent interactions between a ligand and a protein at the atomic level. This profiling is essential for understanding the mechanism of binding and for guiding the rational design of more potent and selective molecules. nih.govbiorxiv.org Software tools can systematically identify and classify various types of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-interactions (e.g., π-π stacking, π-sigma). mdpi.combiorxiv.org

Studies on isoindolinone derivatives as inhibitors of PI3Kγ, a protein kinase, have shown that the isoindolinone ring can engage in π–sigma interactions with gatekeeper residues within the ATP binding pocket, such as I879. mdpi.com In parallel, other parts of the molecule form critical hydrogen bonds with residues in the hinge region of the kinase, like K833 and V882, which are essential for anchoring the inhibitor. mdpi.com

Similarly, in docking studies of isoindoline-1,3-dione derivatives against the mycobacterial enzyme InhA, the planar, hydrophobic nature of the isoindoline ring system was found to be critical for engaging with the biological target. acs.orgnih.gov For other targets, such as Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), the isoindoline core of inhibitor molecules plays a key role in occupying the binding site, with substituents forming specific hydrogen bonds and hydrophobic interactions that determine the compound's inhibitory potency. nih.gov This detailed profiling provides a structural hypothesis for the observed biological activity and a roadmap for chemical modification to enhance binding.

A primary output of molecular docking is the identification of key intermolecular contacts and the prediction of binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol) or as an inhibitory constant (Ki). A more negative docking score typically signifies a more favorable binding interaction. These quantitative predictions, combined with the qualitative analysis of interactions, are fundamental to structure-activity relationship (SAR) studies. koreascience.kr

Computational studies on various isoindoline-based compounds have reported strong binding affinities to their respective targets. For example, certain isoindolin-1-one (B1195906) derivatives have shown docking scores as favorable as -11.2 kcal/mol against PI3Kγ. mdpi.com In another study, novel fused isoindole derivatives demonstrated potent theoretical binding to DNA gyrase, with binding affinities calculated to be as strong as -9.1 kcal/mol. nih.gov These strong affinities are the result of a cumulative network of specific intermolecular contacts.

The table below summarizes findings from docking studies on various isoindoline derivatives, illustrating the types of interactions and predicted affinities against different protein targets.

Target ProteinLigand ClassKey Interacting ResiduesPrimary Interaction TypesPredicted Binding Affinity / Activity
PI3KγIsoindolin-1-one derivativeI879, K833, V882π-sigma, Hydrogen Bond-11.2 kcal/mol mdpi.com
DNA Gyrase (S. aureus)Tetrahydrochromeno[3,4-e]isoindole-1,3-dioneNot specifiedNot specified-9.1 kcal/mol nih.gov
DNA Gyrase (E. coli)Tetrahydrochromeno[3,4-e]isoindole-1,3-dioneNot specifiedNot specified-8.7 kcal/mol nih.gov
InhA (M. tuberculosis)Isoindoline-1,3-dione derivativeNot specifiedHydrophobic, H-BondIC50 = 8.65 μM acs.orgnih.gov

These computational results highlight the potential of the isoindoline scaffold to form high-affinity interactions with diverse biological targets. The identification of specific amino acid residues and the types of forces involved are critical for the iterative process of drug design, enabling chemists to modify the ligand structure to optimize these interactions and improve therapeutic potential.

Mechanistic Studies of Molecular Reactivity and Targeted Interactions

Elucidation of Reaction Mechanisms for 4-(3-Methoxyphenyl)isoindoline Synthesis and Transformation

The synthesis of the isoindoline (B1297411) scaffold, the core of this compound, can be achieved through various mechanistic pathways. Common strategies include intramolecular cyclizations and cycloaddition reactions. For instance, a prevalent method involves the reductive amination of a suitable phthalaldehyde or a related precursor, followed by an acid- or base-catalyzed intramolecular cyclization. Another sophisticated approach is the Pictet-Spengler-type cyclization, where in-situ generated electrophilic isoindoliums react with a nucleophile to form polycyclic isoindolines. nih.gov This method highlights the dual reactivity of the isoindole system, which can act as a nucleophile or be converted into an electrophile via protonation. nih.gov

Transition metal catalysis also offers efficient routes. For example, iridium(III) catalysts can facilitate [2+2+2] cycloaddition reactions of diynes and alkynes to construct the functionalized aromatic core and the fused pyrrolidine (B122466) ring in a single step. researchgate.net Similarly, palladium(0)-catalyzed reactions can generate active zwitterionic species that undergo intramolecular amination followed by a Diels-Alder reaction to form polycyclic isoindoline structures. researchgate.net

Detailed experimental data on the specific kinetic and thermodynamic parameters for the formation of this compound are not extensively documented in publicly available literature. However, the principles of reaction kinetics and thermodynamics govern its synthesis. The formation of the final product is a result of either kinetic or thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest, which typically has the lowest activation energy barrier. In contrast, a thermodynamically controlled reaction, usually conducted at higher temperatures or for longer durations, yields the most stable product, which represents the global energy minimum. researchgate.net

For a given synthesis of an isoindoline derivative, determining these parameters would involve experimental studies to measure reaction rates under various conditions (e.g., temperature, concentration) to calculate the activation energy (Ea). Calorimetric methods would be required to determine the enthalpy (ΔH) and entropy (ΔS) of the reaction, which in turn define the Gibbs free energy (ΔG) and the position of the chemical equilibrium. rsc.org The regioselectivity of certain reactions, such as the Friedel-Crafts alkylations used to form related complex molecules, is often dictated by a subtle interplay between kinetic and thermodynamic factors, where the initially formed product may not be the most stable isomer. researchgate.net

Catalysts and solvents play a pivotal role in directing the reaction pathways for isoindoline synthesis, influencing reaction rates, yields, and selectivity.

Catalytic Species:

Acid/Base Catalysis: Both Brønsted and Lewis acids are employed to activate substrates and facilitate cyclization. For instance, in a Pictet-Spengler type reaction, an acid is crucial for the in-situ generation of the electrophilic isoindolium ion. nih.gov Base catalysts, such as sodium hydroxide (B78521) or organic amines like piperidine, can promote reactions by deprotonating a precursor, thereby increasing its nucleophilicity. nih.gov The choice of base can even alter the mechanistic pathway of the final oxidation step in the synthesis of related heterocycles. nih.gov

Transition Metal Catalysis: Various transition metals, including palladium, rhodium, and iridium, are used to catalyze key bond-forming steps. researchgate.net Iridium(III) has been shown to be an effective catalyst for [2+2+2] cycloadditions. researchgate.net Chiral phosphoric acids have been utilized as organocatalysts in asymmetric cyclizations to produce enantiomerically enriched isoindolinone derivatives. rsc.org

Solvent Effects: The choice of solvent can significantly impact reaction outcomes by influencing reactant solubility, stabilizing transition states, and mediating catalyst activity. In the synthesis of related heterocyclic systems, polar protic solvents like ethanol (B145695) have been shown to be effective, while in other cases, switching to a polar aprotic solvent like acetonitrile (B52724) can overcome difficulties with sterically hindered substrates and dramatically shorten reaction times. nih.govresearchgate.net The solvent can also play a direct role in the reaction mechanism, as seen in some base-catalyzed pathways where the solvent participates in proton transfer steps. nih.gov

Mechanistic Probes for Isoindoline Ring System Reactivity (e.g., cycloaddition reactions)

Cycloaddition reactions are powerful mechanistic probes for understanding the reactivity of the isoindoline ring system and its precursors. osi.lv These reactions provide insight into the electronic nature and steric accessibility of the isoindole core.

[3+2] Cycloaddition: This type of reaction is frequently used for constructing the five-membered pyrrolidine ring of the isoindoline system. A common approach involves the 1,3-dipolar cycloaddition between an in-situ generated azomethine ylide and a dipolarophile. nih.gov The regioselectivity and stereoselectivity of this reaction are sensitive to the substituents on both components, providing detailed information about the frontier molecular orbitals (HOMO/LUMO) that govern the interaction. mdpi.com

[4+2] Cycloaddition (Diels-Alder Reaction): Isoindole itself, which can be an intermediate in the synthesis of isoindolines, is a highly reactive diene. nih.gov Its participation in Diels-Alder reactions with various dienophiles demonstrates its electron-rich character. The high reactivity is driven by the thermodynamic benefit of forming a more stable, less aromatic bicyclic adduct.

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like iridium(III), involves the assembly of the isoindoline skeleton from three separate alkyne or diyne components. researchgate.net It serves as a probe of the system's ability to coordinate with metal centers and participate in complex organometallic catalytic cycles involving oxidative cyclization and reductive elimination steps.

These varied cycloaddition pathways underscore the versatility of the isoindole/isoindoline system, which can be tailored to react as a diene, a dipolarophile precursor, or a component in metal-catalyzed cyclizations, depending on the specific reaction conditions and precursors employed. researchgate.netosi.lv

Mechanistic Insights into Molecular Target Binding by Isoindoline Derivatives

The isoindoline scaffold is a key pharmacophore found in numerous biologically active compounds. doaj.orgmdpi.com Mechanistic studies into how these derivatives bind to molecular targets like enzymes and receptors are crucial for drug discovery and development. These studies reveal the specific atomic interactions that underpin their biological effects. researchgate.net

Derivatives of isoindoline and the related isoindolinone structure have been identified as potent inhibitors of various enzymes. The mechanism of inhibition, which describes how the molecule interferes with enzyme function, can be competitive, noncompetitive, or uncompetitive. youtube.com

PI3Kγ Inhibition: Certain isoindolin-1-one (B1195906) derivatives are inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme implicated in cancer. nih.govnih.gov Molecular docking studies suggest these inhibitors act competitively by occupying the ATP-binding pocket of the enzyme. This binding prevents the natural substrate, ATP, from accessing the active site, thereby halting the phosphorylation cascade that promotes tumor cell survival. nih.gov

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives incorporating a sulfonamide group show potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The sulfonamide group is a classic zinc-binding group that coordinates to the Zn²⁺ ion in the enzyme's active site. This interaction is characteristic of a competitive inhibition mechanism, blocking the access of the carbon dioxide substrate. The inhibitory constants (Ki) for these compounds are in the low nanomolar range, indicating a very high affinity for the enzyme. nih.gov

Urease Inhibition: A series of 2,3-disubstituted isoindolin-1-ones have demonstrated significant inhibitory activity against Jack bean urease. nih.gov Some of these compounds exhibit potency greater than the standard inhibitor thiourea. Molecular docking simulations indicate that these inhibitors bind to the active site of urease, interacting with the key nickel ions and surrounding amino acid residues, thereby blocking the hydrolysis of urea. nih.gov

α-Glycosidase and α-Amylase Inhibition: Quinoline- and isoindoline-integrated compounds have been developed as dual inhibitors of α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com By inhibiting these enzymes, the compounds can help manage blood glucose levels. The mechanism likely involves competitive binding at the active sites, mimicking the structure of the natural carbohydrate substrates. mdpi.com

Beyond enzyme inhibition, isoindoline derivatives can interact with receptors, often through complex mechanisms such as allosteric modulation. Unlike conventional (orthosteric) ligands that bind directly to the primary active site of a receptor, allosteric modulators bind to a topographically distinct site. umn.edunih.gov This binding induces a conformational change in the receptor that can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. umn.edunih.gov

Binding Mode Analysis: Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for analyzing binding modes. These methods predict the orientation of a ligand within a receptor's binding pocket and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with specific amino acid residues. nih.govplos.org For example, docking studies of isoquinolin-1,3-dione derivatives in the ATP pocket of CDK4 identified crucial hydrogen bonds with residues like Leu83 and Gln131 that are essential for binding affinity. plos.org

Allosteric Modulation of GPCRs: G-protein coupled receptors (GPCRs) are common targets for allosteric modulators. Studies on the cannabinoid receptor CB1 have revealed an allosteric site on the extracellular surface, distinct from the orthosteric site where cannabinoids bind. berkeley.edu While not specifically this compound, related indole-based molecules have been identified as allosteric modulators of CB1. nih.gov These modulators can fine-tune the receptor's signaling without causing the tolerance and desensitization often associated with orthosteric agonists. mdpi.com Similarly, compounds with phthalimide (B116566) substituents, which contain the isoindoline-1,3-dione core, are known to bind to an allosteric site on the muscarinic M2 receptor. nih.gov The binding of these modulators can be detected by their ability to alter the dissociation rate of a radiolabeled orthosteric ligand. nih.gov

This allosteric approach offers a sophisticated mechanism for modulating receptor activity, providing a more nuanced therapeutic effect compared to simple activation or blockade of the primary binding site.

Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the mechanistic studies of molecular reactivity, targeted interactions, or structure-mechanism relationships at the atomic and molecular level for the chemical compound “this compound.”

The performed searches did not yield any detailed research findings, computational studies, molecular modeling data, or mechanistic analyses directly pertaining to this specific molecule. Consequently, it is not possible to provide an article that adheres to the requested outline and content inclusions without resorting to speculation or including information on related but distinct chemical entities, which would violate the explicit instructions provided.

Therefore, the content for the following section cannot be generated:

5.3.3. Structure-Mechanism Relationships at the Atomic and Molecular Level

Further research and publication in the field of medicinal chemistry or molecular pharmacology may be required before a detailed analysis of this specific compound's structure-mechanism relationships can be provided.

Structure Activity Relationship Sar Studies: a Molecular Interaction Perspective

Design Principles for Modulating Specific Molecular Recognition

The rational design of isoindoline-based compounds for specific molecular targets often follows a modular approach, dissecting the molecule into key components that can be systematically modified. nih.gov This strategy typically involves a core scaffold, which serves as the foundational pharmacophore, and various substituents that influence binding affinity, selectivity, and pharmacokinetic properties. nih.gov For 4-(3-Methoxyphenyl)isoindoline, the isoindoline (B1297411) ring system constitutes the core scaffold, providing the basic structural framework for interaction with biological targets.

The design principles for modulating the molecular recognition of this compound would involve:

Modification of the Isoindoline Core: Alterations to the isoindoline ring system itself, such as substitution on the aromatic portion or the pyrrolidine (B122466) ring, can significantly impact its interaction with target proteins.

Variation of the Phenyl Ring Substituent: The 3-methoxyphenyl (B12655295) group is a critical component for molecular recognition. Modifications to this group, including changing the position of the methoxy (B1213986) group or introducing different substituents, can fine-tune electronic and steric properties to optimize binding.

Introduction of Linkers: While not present in the parent compound, the introduction of linker moieties between the isoindoline and phenyl rings could provide conformational flexibility and access to different binding pockets within a target protein. nih.gov

A key consideration in the design of such compounds is the balance between achieving high affinity for the intended target and maintaining favorable drug-like properties.

Impact of Substituent Effects on Isoindoline Scaffold Reactivity and Molecular Interactions

Substituents on the isoindoline scaffold play a pivotal role in dictating the molecule's reactivity and its non-covalent interactions with biological macromolecules. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are the foundation of molecular recognition and biological activity.

The 3-methoxyphenyl group at the 4-position of the isoindoline ring exerts significant electronic and steric effects that are crucial for its binding characteristics.

Electronic Effects: The methoxy group (-OCH3) is an electron-donating group due to resonance, which increases the electron density of the phenyl ring, particularly at the ortho and para positions. This can influence the cation-π or π-π stacking interactions with aromatic amino acid residues in a protein's binding site. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein. nih.gov

Positional isomerism, which involves changing the substitution pattern on the phenyl ring, can have a profound impact on the biological activity of isoindoline derivatives. For instance, moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) would create isomers with distinct electronic and steric properties.

Ortho-substituted isomer (2-methoxyphenyl): The proximity of the methoxy group to the isoindoline linkage could lead to steric hindrance, potentially forcing a different conformation of the molecule. This could either enhance or diminish binding affinity depending on the topology of the target's binding site.

Para-substituted isomer (4-methoxyphenyl): A methoxy group at the para position would have a different electronic distribution and present its hydrogen bond accepting capability at a different location within the binding pocket. This could lead to a significant change in binding mode and affinity compared to the meta-isomer. nih.gov

Studies on other classes of compounds have demonstrated that such positional changes can dramatically alter potency and selectivity. nih.gov Therefore, the specific placement of the methoxy group in this compound is likely a key determinant of its molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for understanding the SAR of a compound like this compound and for designing new analogs with improved properties. ed.ac.uk

The development of a predictive QSAR model for this compound and its analogs would involve several key steps:

Data Set Compilation: A dataset of isoindoline derivatives with their corresponding biological activities (e.g., IC50 or Ki values) would be required. semanticscholar.org

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the dataset. researchgate.net

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.govchemrxiv.org

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A well-validated QSAR model can be used to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govarxiv.org

A crucial outcome of QSAR analysis is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. For this compound and its analogs, these descriptors could include:

Descriptor CategorySpecific Descriptor ExamplePotential Influence on Molecular Interaction
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions and hydrogen bonding potential.
Steric Molecular Volume, Surface AreaDetermines the fit of the molecule within the binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences hydrophobic interactions with nonpolar residues.
Topological Connectivity Indices, Shape IndicesDescribes the overall shape and branching of the molecule.

The relative importance of these descriptors, as revealed by the QSAR model, would provide a quantitative understanding of the SAR for this class of compounds. For example, a QSAR model might reveal that a specific range of LogP values is optimal for activity, or that the presence of a hydrogen bond acceptor at a particular position is critical. This information is instrumental in guiding the rational design of more potent and selective molecules based on the this compound scaffold.

Correlation between Structural Features and Molecular Target Affinity/Selectivity

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, understanding this correlation is crucial for designing molecules with desired affinity and selectivity for their molecular targets, primarily the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). While comprehensive structure-activity relationship (SAR) data specifically for this compound is not extensively available in publicly accessible research, principles derived from structurally related monoamine transporter inhibitors, such as other phenyl-substituted piperidines and isoquinolines, can provide significant insights into how modifications to its core structure might influence its pharmacological profile.

The core structure of this compound can be deconstructed into three key components for SAR analysis: the isoindoline scaffold, the 4-position phenyl ring, and the methoxy substituent on this phenyl ring. Alterations to any of these components can dramatically impact how the molecule binds to and differentiates between the monoamine transporters.

The 4-Position Phenyl Ring: The presence of an aryl group, in this case, a phenyl ring at the 4-position of the isoindoline, is critical for establishing hydrophobic and van der Waals interactions within the transporter binding sites. The positioning and orientation of this ring are key determinants of affinity. Research on related 4-aryl-tetrahydroisoquinolines has shown that the nature and position of substituents on this phenyl ring can modulate activity and selectivity across DAT, SERT, and NET.

The table below illustrates hypothetical SAR trends for 4-phenylisoindoline derivatives based on established principles for monoamine transporter inhibitors. It is important to note that these are generalized trends and actual affinities would need to be determined experimentally.

CompoundR1 (Isoindoline)R2 (Phenyl Ring)R3 (Phenyl Ring)R4 (Phenyl Ring)DAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)Selectivity Profile
Reference: 4-Phenylisoindoline HHHHModerateLowModerateDAT/NET selective
This compound HHOCH₃HHighModerateModerateEnhanced DAT affinity
Analog 1HOCH₃HHModerateHighModerateShift towards SERT
Analog 2HHHOCH₃ModerateHighHighSERT/NET selective
Analog 3HHClHHighLowHighDAT/NET selective
Analog 4CH₃HOCH₃HIncreased DATDecreased SERTIncreased NETPotentially increased potency, altered selectivity

Detailed Research Findings from Analogous Structures:

Studies on various classes of monoamine transporter inhibitors have provided valuable insights that can be extrapolated to the this compound scaffold:

Impact of Phenyl Ring Substitution: Research on benztropine analogs has shown that the addition of halogen groups at the 3- and 4-positions of the phenyl ring can enhance DAT affinity and selectivity. For instance, di-chloro substitution has been shown to produce high DAT selectivity over SERT and NET nih.gov. Similarly, para-substituents on the phenyl ring of other scaffolds have demonstrated that electron-withdrawing groups can influence potency, with an affinity order of Br > Cl > F > H often observed at DAT nih.gov.

Role of the Methoxy Group: The methoxy group's position is a critical determinant of selectivity. In studies of methoxy-substituted indatraline derivatives, a 4-methoxy analog retained high affinity for DAT, whereas a 6-methoxy derivative showed the highest affinity for both SERT and NET. This highlights how the placement of this group can fine-tune the selectivity profile of a compound. The methoxy group's ability to form hydrogen bonds and its influence on the molecule's conformation are key to these effects.

Modifications to the Nitrogen Moiety: The basic nitrogen in the isoindoline ring is essential for the initial ionic interaction with the transporters. N-alkylation can influence potency and selectivity. For example, in some series, small N-alkyl groups like methyl or ethyl can be well-tolerated or even enhance affinity, while larger, bulkier groups may be detrimental due to steric hindrance within the binding pocket.

Potential Non Pharmacological Research Applications of Isoindoline Derivatives

Applications in Materials Science and Advanced Organic Materials

The delocalized π-electron system inherent in the isoindoline (B1297411) structure makes its derivatives promising candidates for the development of novel organic materials with unique optical and electronic properties. acgpubs.org

Isoindoline derivatives are foundational building blocks for various functional materials, including pigments and dyes. nih.govresearchgate.net For instance, Pigment yellow 139 is a notable example of a high-performance 1,3-disubstituted isoindoline dye. nih.gov The chemical stability and vibrant color of such compounds make the isoindoline scaffold a key component in the colorants industry. researchgate.net

Furthermore, the π-conjugated system in isoindoline derivatives makes them suitable for applications in optoelectronics. Organic compounds with significant nonlinear optical (NLO) properties are crucial for technologies like telecommunications and high-density optical data storage. acgpubs.org Isoindoles and their derivatives are considered strong candidates for NLO materials due to the mobility of their delocalized π-electrons. acgpubs.orgresearchgate.net Research into related heterocyclic systems, such as thieno[3,2-b]indole derivatives, has demonstrated their successful application as electron transport materials in perovskite solar cells, achieving notable power conversion efficiencies. rsc.org This suggests that appropriately functionalized isoindolines, such as 4-(3-Methoxyphenyl)isoindoline, could be synthesized and evaluated for similar roles in organic electronics.

The optical properties of isoindoline derivatives, particularly isoindoline-1,3-diones, have been a subject of significant study. These properties can be investigated using techniques like UV-Vis absorption spectroscopy to determine parameters such as absorbance band edge, optical band gap, and refractive index. acgpubs.orgacgpubs.org Such studies are critical for identifying the potential of these materials in applications like dielectric materials or insulators. acgpubs.org

The delocalized π-electron system is a key feature of isoindoline-based compounds, making them eligible for consideration as nonlinear optical (NLO) materials. acgpubs.org Research on various N-substituted isoindole-1,3-dione derivatives has provided insight into their optical parameters.

Below is a data table summarizing the optical properties of several synthesized isoindole-1,3-dione compounds, demonstrating the range of characteristics achievable within this class of molecules.

CompoundMax. Absorbance (nm)Absorbance Band Edge (EAbs-be) (eV)Optical Band Gap (Eg) (eV)
Compound 5 2294.6624.600
Compound 6 2304.3664.310
Compound 7 2314.4124.350
Compound 8 2294.6274.560
Compound 9 2314.4294.370
Compound 10 2304.3964.340
Data derived from studies on novel N-substituted isoindole-1,3-dione derivatives. The specific structures of compounds 5-10 are detailed in the source literature. acgpubs.orgresearchgate.netacgpubs.org

Use as Chemical Probes in Research Systems (e.g., Fluorescent Labels, Affinity Tags)

The fluorescent properties of the isoindoline core make it an attractive scaffold for the development of chemical probes. Recently, isoindoles have been reported for their use as red to near-infrared fluorophores. nih.gov This spectral range is particularly valuable for biological imaging due to reduced background autofluorescence and deeper tissue penetration.

The synthesis of complex fluorescent dyes, such as Boron dipyrromethene (BODIPY) dyes, can utilize isoindole precursors. acs.org These dyes are known for their high molar absorption coefficients, excellent photostability, and sharp fluorescence, making them versatile tools for applications like bioimaging. acs.org By modifying the isoindoline structure, such as in this compound, it is possible to fine-tune the photophysical properties to create specific labels for cellular components or to act as sensors for biological analytes. Additionally, the condensation reaction of primary amines with o-diacylbenzene to form fluorescent isoindole-based pigments is a well-established chemical transformation that highlights the utility of this scaffold in creating reporter molecules. nih.gov

Role in Analytical Chemistry Methodologies

In the field of analytical chemistry, isoindoline derivatives can serve both as derivatizing agents to facilitate detection and as reference standards for method validation.

A classic application of isoindole chemistry in analytics is the reaction with primary amines. The condensation of primary amines with o-diacylbenzenes generates intensely colored isoindole derivatives. nih.gov This reaction sequence is highly sensitive and has been employed as a staining method for the detection and quantification of primary amines in various analytical contexts. nih.gov This principle could be applied to develop new analytical methods where this compound or a precursor could be used to tag and detect specific analytes of interest.

The development of robust analytical methods, particularly those involving chromatography, requires pure, well-characterized reference materials. Isoindoline derivatives are amenable to analysis by High-Performance Liquid Chromatography (HPLC). nih.govcetjournal.it Specific methods have been developed for the analysis of various isoindoline compounds, including their separation on C18 columns and detection using UV/Vis detectors. cetjournal.itsielc.com

The existence of established HPLC protocols for isoindoline-based structures indicates that compounds like this compound could be synthesized in high purity and used as chromatographic standards. sielc.com Such standards are essential for the quantitative analysis of related compounds in complex matrices, ensuring the accuracy and reliability of analytical data in research and quality control settings.

Future Research Directions and Unexplored Avenues for 4 3 Methoxyphenyl Isoindoline

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

While various methods exist for constructing the isoindoline (B1297411) core, future research must prioritize the development of more efficient, sustainable, and economically viable synthetic routes tailored to 4-(3-Methoxyphenyl)isoindoline. Current strategies often involve multi-step processes that may require harsh conditions or expensive metal catalysts. nih.govorganic-chemistry.org Future explorations should focus on the following areas:

Green Chemistry Approaches: Emphasis should be placed on synthetic methods that align with the principles of green chemistry. This includes the use of ultrasonic irradiation, which has been shown to accelerate reactions and improve yields in the synthesis of isoindolin-1-one (B1195906) derivatives. nih.gov Developing a one-pot, metal-free synthesis, perhaps utilizing versatile and environmentally benign reagents like chlorosulfonyl isocyanate, would represent a significant advancement. nih.gov

Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. Future work could explore palladium-catalyzed C-H carbonylation of the appropriate benzylamine (B48309) precursors to construct the isoindolinone core in a single, gas-free step. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and potential for easier scale-up compared to traditional batch methods. americanpharmaceuticalreview.com Developing a continuous flow synthesis for this compound could lead to higher throughput, improved purity, and more consistent production.

Synthetic StrategyKey AdvantagesFuture Goal for this compound
Ultrasonic-Assisted Synthesis Shorter reaction times, improved yields, energy efficiency. nih.govDevelopment of a high-yield, one-pot ultrasonic synthesis protocol.
Metal-Free Synthesis Avoids toxic and expensive heavy metals, environmentally friendly. nih.govA robust, scalable, metal-free cyclization method.
Palladium-Catalyzed C-H Carbonylation High atom economy, uses readily available starting materials. organic-chemistry.orgDirect synthesis from a substituted benzylamine via a C-H activation cascade.
Continuous Flow Chemistry Enhanced safety, precise control, easy scalability, improved purity. americanpharmaceuticalreview.comEstablishment of a fully automated, continuous manufacturing process.

Application of Advanced Spectroscopic Techniques for In-Situ and Dynamic Studies

The characterization of isoindoline derivatives has traditionally relied on standard spectroscopic methods like NMR, IR, and mass spectrometry to analyze the final product. nih.gov However, a deeper understanding of the reaction dynamics, kinetics, and mechanism requires the application of advanced, in-situ monitoring techniques. This is a core tenet of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies to build quality into processes through real-time understanding and control. mt.comstepscience.com

Future research should integrate PAT tools to study the synthesis of this compound:

In-Situ FTIR and Raman Spectroscopy: These non-invasive techniques can monitor the real-time concentration of reactants, intermediates, and products directly in the reaction vessel. americanpharmaceuticalreview.comacs.org By using fiber-optic probes, it is possible to track the reaction progress, identify transient intermediates, and gather kinetic data without disturbing the reaction. youtube.com This would be invaluable for optimizing reaction conditions and ensuring process robustness. researchgate.net

Time-Resolved Spectroscopy: To investigate photochemical or rapid thermal reactions, time-resolved FT-IR spectroscopy can be employed to study molecular changes on short timescales. nih.gov This could reveal intricate details of the reaction mechanism that are impossible to capture with offline analysis.

Spectroscopic TechniqueInformation GainedApplication in Synthesis of this compound
In-Situ FTIR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products. americanpharmaceuticalreview.comMonitoring reaction kinetics, identifying rate-limiting steps, and ensuring completion.
In-Situ Raman Spectroscopy Complementary vibrational data, often better for aqueous systems. fu-berlin.deIn-situ monitoring of crystallization processes or reactions in aqueous media.
Time-Resolved Spectroscopy Study of transient species and fast reaction dynamics. nih.govElucidating complex reaction mechanisms, especially for photochemical or cascade reactions.

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net For this compound, these computational tools offer powerful avenues for future research.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound before they are synthesized. This in silico screening can prioritize the most promising candidates, saving significant time and resources.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its analogues. These programs analyze vast databases of chemical reactions to suggest pathways that human chemists may not have considered, potentially uncovering more sustainable or cost-effective methods.

De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the models with the this compound scaffold as a starting point and defining target properties (e.g., high binding affinity to a specific protein, low toxicity), these tools can generate innovative molecular structures for subsequent synthesis and testing.

Exploration of Novel Molecular Interaction Mechanisms Beyond Conventional Targets

Derivatives of the isoindoline core are known to interact with a variety of biological targets, including enzymes and receptors, and some can bind to DNA. stepscience.comresearchgate.net Future research on this compound should aim to expand this scope and explore unconventional molecular targets.

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been considered "undruggable." The unique three-dimensional structure of isoindoline derivatives could be optimized to create potent inhibitors of specific PPIs involved in cancer or inflammatory diseases.

RNA Targets: Non-coding RNAs are increasingly recognized as critical regulators of cellular processes and disease. Future studies could investigate the potential for this compound derivatives to bind selectively to specific RNA structures, thereby modulating gene expression.

Epigenetic Modulators: Research could explore whether this scaffold can be adapted to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are important targets in oncology.

Expanding the Scope of Non-Pharmacological Applications and Material Innovations

Beyond its potential therapeutic uses, the isoindoline chemical structure holds promise for applications in material science. The isoindole ring system is found in highly stable pigments and dyes. nih.gov

Organic Electronics: The delocalized π-electron system inherent in the isoindole structure makes it a candidate for use in organic electronic materials. acgpubs.org Future research could investigate derivatives of this compound for applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in organic field-effect transistors (OFETs).

Functional Dyes and Sensors: Isoindoline-based dyes are known for their high stability and strong color. nih.govkremerpigments.com The specific substitution pattern of this compound could be exploited to create novel functional dyes. These could be designed to change color in response to specific stimuli (e.g., pH, metal ions, volatile organic compounds), making them useful as chemical sensors. researchgate.net

Nonlinear Optical (NLO) Materials: Molecules with delocalized π-electrons are candidates for NLO materials, which are important for applications in telecommunications and optical computing. acgpubs.org The optical properties of this compound could be investigated and optimized to develop new materials with significant NLO activity.

Application AreaPotential Role of this compound DerivativesResearch Focus
Organic Electronics As components in OLEDs, OPVs, or OFETs due to their π-electron systems. acgpubs.orgSynthesis of polymers and small molecules incorporating the scaffold; characterization of electronic properties.
Functional Dyes Development of stable, high-performance pigments for coatings and plastics. kremerpigments.comTuning color and stability through synthetic modification.
Chemical Sensors Creation of chromogenic sensors that change color in the presence of specific analytes. researchgate.netDesigning derivatives with specific binding sites linked to the chromophore.
NLO Materials Use in advanced optical technologies due to potential for high nonlinear optical response. acgpubs.orgMeasurement of NLO properties and structure-property relationship studies.

Q & A

What are the primary synthetic routes for 4-(3-Methoxyphenyl)isoindoline, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound derivatives often employs Claisen-Schmidt condensation, where 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) in ethanol under basic conditions (e.g., NaOH) . Key factors affecting yield include reaction time (e.g., 48 hours at room temperature) and stoichiometric ratios of reactants. Purity is optimized via acid hydrolysis and recrystallization. Alternative routes involve palladium-catalyzed cross-coupling to introduce the 3-methoxyphenyl group, though this requires precise control of catalysts like PdCl₂(PPh₃)₂ and ligands (PCy₃) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., cholinesterase inhibition vs. cytotoxicity) may arise from structural variations (e.g., substituents on the isoindoline core) or assay conditions. For example, analogs with electron-donating groups (e.g., methoxy) on the phenyl ring show enhanced pharmacokinetic profiles in vivo, but conflicting data may stem from differences in cell-line specificity or solvent effects . To address this, standardize assays using certified reference materials (e.g., acetylthiocholine iodide for cholinesterase tests) and validate results across multiple models (e.g., human vs. murine cell lines).

What advanced spectroscopic techniques are critical for characterizing this compound polymorphs?

Methodological Focus
X-ray crystallography is essential for confirming polymorphic forms, as seen in studies of related crystalline compounds (e.g., (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol) . Pair this with solid-state NMR to analyze molecular packing and hydrogen-bonding networks. For solution-phase characterization, use ¹H/¹³C-NMR to verify regioselectivity of methoxy group attachment and FT-IR to confirm carbonyl stretching modes in the isoindoline-dione backbone .

How can structural modifications enhance the pharmacokinetic profile of this compound derivatives?

Advanced Research Focus
Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the para position of the phenyl ring improves solubility and reduces hepatic clearance, as demonstrated in analogs like 3,4',5-trimethoxy-3'-hydroxystilbene . Alternatively, replace the methoxy group with a trifluoromethylsulfonate moiety to enhance metabolic stability, as shown in isoindolium salt derivatives . Pharmacokinetic studies in rodent models should include LC-MS/MS to quantify plasma half-life and tissue distribution.

What strategies mitigate instability of this compound under physiological conditions?

Methodological Focus
Instability often arises from hydrolysis of the isoindoline ring or demethylation of the methoxy group. To address this, screen for stable crystalline forms using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) . Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) can also enhance thermal stability. For in vitro assays, use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions and track degradation via HPLC-UV .

How do computational methods aid in predicting the bioactivity of this compound derivatives?

Advanced Research Focus
Density functional theory (DFT) calculations predict electronic effects of substituents on binding affinity. For example, methoxy groups increase electron density on the phenyl ring, enhancing π-π interactions with cholinesterase active sites . Molecular docking (e.g., AutoDock Vina) can model interactions with cancer-related kinases, as seen in studies of structurally similar quinoline derivatives . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics.

What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Focus
Scaling Claisen-Schmidt condensation requires optimizing solvent volume and temperature gradients to prevent side reactions (e.g., aldol adduct formation). Use flow chemistry for Pd-catalyzed steps to improve reproducibility and reduce catalyst loading . Purification challenges include isolating non-polar derivatives via flash chromatography (silica gel, hexane/EtOAc gradient). For GMP compliance, document impurity profiles using HPLC-MS and adhere to ICH Q3A guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.